
3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide is an organic compound that belongs to the class of amides It features a complex structure with a chlorinated methoxyphenyl group and a fluorenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the amide bond: This can be achieved by reacting 3-(3-chloro-4-methoxyphenyl)propanoic acid with 9H-fluoren-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit various biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, such compounds could be explored for their use in materials science, particularly in the development of new polymers or as additives in specialty chemicals.
Mechanism of Action
The mechanism of action for 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-methoxyphenyl)propanamide: Lacks the fluorenyl group, potentially altering its chemical properties and biological activity.
N-(9H-fluoren-2-yl)propanamide: Lacks the chlorinated methoxyphenyl group, which could affect its reactivity and applications.
Uniqueness
The presence of both the chlorinated methoxyphenyl group and the fluorenyl group in 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a compound of interest for various research and industrial applications.
Properties
CAS No. |
853315-02-3 |
|---|---|
Molecular Formula |
C23H20ClNO2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide |
InChI |
InChI=1S/C23H20ClNO2/c1-27-22-10-6-15(12-21(22)24)7-11-23(26)25-18-8-9-20-17(14-18)13-16-4-2-3-5-19(16)20/h2-6,8-10,12,14H,7,11,13H2,1H3,(H,25,26) |
InChI Key |
CVNRSEJSFYMGMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



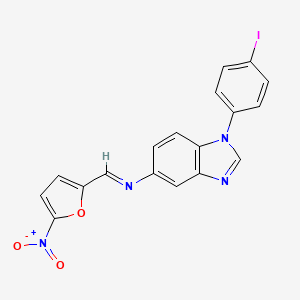
![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
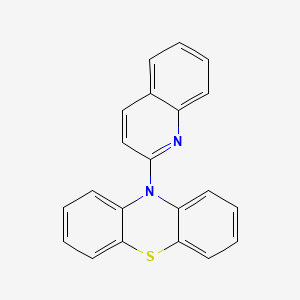

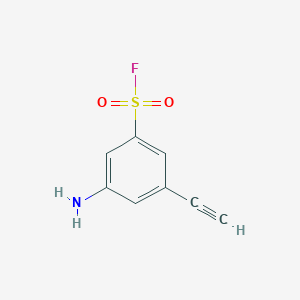
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)


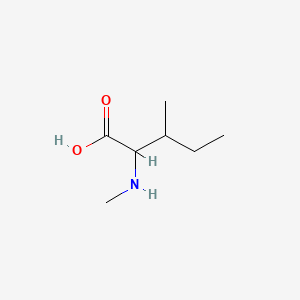

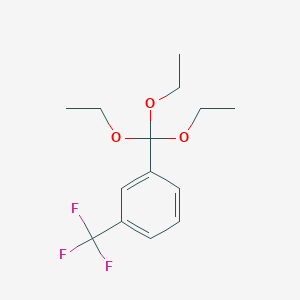
![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
